BenchChemオンラインストアへようこそ!

H-89 Dihydrochloride

Kinase Selectivity Profiling Off-Target Pharmacology Signal Transduction

H-89 Dihydrochloride is a uniquely multi-targeted isoquinolinesulfonamide. Unlike KT5720 or PKI, it simultaneously inhibits PKA (IC50=135 nM), S6K1 (80 nM), MSK1 (120 nM), and ROCK-II (270 nM). This profile is critical for dissecting convergent signaling nodes. It also provides direct, PKA-independent L-type calcium (Cav1.2 IC50≈3.2 μM) and voltage-gated potassium channel blockade, making it essential for electrophysiology. Validated in vivo (2 mg/kg i.p. in PTZ seizure models) and for enhancing hESC survival via ROCK-II inhibition. Purchase to equip your lab with a tool for multi-kinase and ion channel pharmacology.

Molecular Formula C20H22BrCl2N3O2S
Molecular Weight 519.28
CAS No. 127243-85-0; 130964-39-5
Cat. No. B2680844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-89 Dihydrochloride
CAS127243-85-0; 130964-39-5
Molecular FormulaC20H22BrCl2N3O2S
Molecular Weight519.28
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl
InChIInChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;
InChIKeyGELOGQJVGPIKAM-WTVBWJGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-89 Dihydrochloride: ATP-Competitive Protein Kinase A Inhibitor with Ki = 48 nM and Broad Kinase Activity Profile


H-89 Dihydrochloride (CAS 127243-85-0; 130964-39-5) is an isoquinolinesulfonamide-based, cell-permeable, reversible, and ATP-competitive inhibitor of cyclic AMP-dependent protein kinase A (PKA), with a reported Ki of 48 nM in cell-free kinase assays [1]. It is widely utilized as a pharmacological tool to interrogate PKA-mediated signaling pathways in cell biology, electrophysiology, and in vivo models .

Why H-89 Dihydrochloride Cannot Be Substituted with Generic PKA Inhibitors Without Rigorous Validation


Although H-89 Dihydrochloride is frequently classified as a PKA inhibitor, its biochemical and cellular effects cannot be assumed interchangeable with other PKA inhibitors such as KT5720, Rp-8-CPT-cAMPS, or peptide-based PKI. H-89 exhibits a unique multi-kinase inhibitory profile with sub-micromolar IC50 values against S6K1 (80 nM), MSK1 (120 nM), and ROCK-II (270 nM) that are comparable to or lower than its PKA IC50 (135 nM) [1]. Furthermore, H-89 directly blocks L-type and K+ voltage-gated ion channels through PKA-independent mechanisms not observed with KT5720 or Rp-cAMPS [2]. Consequently, substituting H-89 with another PKA inhibitor alters the full spectrum of off-target activities and may confound interpretation of experimental results.

Quantitative Differentiation of H-89 Dihydrochloride Versus Closest PKA Inhibitor Analogs


Selectivity Profile: H-89 Exhibits Sub-Micromolar Potency for S6K1, MSK1, and ROCK-II That Exceeds PKA Potency

H-89 was originally characterized as a PKA-selective inhibitor with a Ki of 48 nM and >500-fold selectivity over PKC, MLCK, CaM kinase II, and casein kinases [1]. However, comprehensive kinase profiling revealed that H-89 inhibits S6K1 with an IC50 of 80 nM, MSK1 with an IC50 of 120 nM, and ROCK-II with an IC50 of 270 nM—potencies that are comparable to or greater than its PKA IC50 of 135 nM in the same assay platform [2]. This contrasts sharply with KT5720, which demonstrates significantly weaker inhibition of these off-target kinases [3].

Kinase Selectivity Profiling Off-Target Pharmacology Signal Transduction

PKA-Independent Ion Channel Blockade: H-89 Directly Inhibits Cav1.2 and Kv Channels Whereas KT5720 and Rp-cAMPS Do Not

In rat tail artery myocytes, H-89 inhibited L-type calcium channel current (ICa1.2) with a pIC50 of approximately 5.5 (IC50 ≈ 3.2 μM), even when PKA activity was abolished by co-application of KT5720 and PKI fragment 6–22 amide [1]. In rabbit coronary arterial smooth muscle cells, H-89 inhibited Kv current with a Kd of 1.02 μM, whereas KT5720 (up to 3 μM) and Rp-8-CPT-cAMPS (up to 100 μM) failed to alter Kv current amplitude [2].

Electrophysiology Ion Channel Pharmacology Vascular Smooth Muscle

Solubility and Formulation: H-89 Dihydrochloride Achieves 100 mg/mL in DMSO, Enabling High-Concentration Stock Preparation for Cell-Based Assays

H-89 Dihydrochloride demonstrates solubility of 100 mg/mL (192.57 mM) in DMSO at 25°C, with aqueous solubility of 6 mg/mL (11.55 mM) in water . This solubility profile contrasts with the free base form and with KT5720, which requires DMSO for solubilization but may precipitate upon aqueous dilution at working concentrations . The dihydrochloride salt form enables preparation of stable 10–20 mM DMSO stock solutions suitable for dilution into culture media to final working concentrations of 10–30 μM [1].

Compound Solubility Formulation Chemistry Cell Culture

ROCK-II Inhibition at 270 nM IC50: H-89 Enhances Human Embryonic Stem Cell Survival via ROCK Pathway Modulation, a Property Absent in PKI and KT5720

H-89 inhibits ROCK-II with an IC50 of 270 nM and has been shown to enhance survival and clonogenicity of dissociated human embryonic stem cells (hESCs) through ROCK inhibition [1]. This property is shared with the dedicated ROCK inhibitor Y-27632 but is absent in other PKA inhibitors such as PKI peptide and KT5720 . The ROCK-inhibitory activity of H-89 provides a dual pharmacological effect that may be advantageous or confounding depending on the experimental context.

Stem Cell Biology ROCK Signaling Clonogenicity

In Vivo Anticonvulsant Activity: H-89 at 0.2 mg/100g (2 mg/kg) Intraperitoneal Significantly Increases Seizure Latency in PTZ Model

Intraperitoneal administration of H-89 at 0.2 mg/100 g body weight (equivalent to 2 mg/kg) significantly increased seizure latency and seizure threshold in pentylenetetrazole (PTZ)-treated animals [1]. Pretreatment with pertussis toxin (50 and 100 mg/kg) attenuated this anticonvulsant effect, indicating Gi/o protein involvement in the observed phenotype [1]. In contrast, KT5720 has not been validated in the PTZ seizure model at comparable doses [2].

In Vivo Pharmacology Epilepsy Research Neuropharmacology

Validated Research Applications for H-89 Dihydrochloride Based on Quantitative Evidence


Kinase Selectivity Profiling and Multi-Target Pharmacology Studies

H-89 is optimally employed in studies requiring simultaneous inhibition of PKA, S6K1, MSK1, and ROCK-II within a single compound treatment. The quantified IC50 values (PKA 135 nM, S6K1 80 nM, MSK1 120 nM, ROCK-II 270 nM) [1] enable researchers to interpret complex signaling phenotypes where multiple kinases contribute to the observed effect. This multi-kinase profile differentiates H-89 from KT5720 and PKI, which lack S6K1/MSK1/ROCK-II activity, making H-89 the preferred tool for pharmacological dissection of convergent kinase signaling nodes.

Electrophysiological Studies of Ion Channel Modulation Independent of PKA

H-89 is uniquely suited for electrophysiology experiments that investigate direct ion channel blockade independent of PKA catalytic activity. With a quantified Cav1.2 pIC50 of 5.5 (IC50 ≈ 3.2 μM) and Kv Kd of 1.02 μM, H-89 provides a validated pharmacological tool for studying L-type calcium and voltage-gated potassium channel function [2]. KT5720 and Rp-cAMPS do not produce these channel effects and therefore cannot substitute for H-89 in such investigations.

Human Embryonic Stem Cell Culture and Clonogenicity Assays Requiring ROCK Inhibition

H-89 enhances survival and clonogenicity of dissociated human embryonic stem cells (hESCs) through its ROCK-II inhibitory activity (IC50 = 270 nM) [3]. This property enables researchers to employ H-89 as a dual-function reagent—simultaneously inhibiting PKA signaling while providing the pro-survival benefits of ROCK blockade. For experiments requiring isolated ROCK inhibition, Y-27632 remains the appropriate comparator; however, when concurrent PKA inhibition is desired, H-89 offers a unique pharmacological profile not replicated by PKI or KT5720.

In Vivo Neuropharmacology and Epilepsy Models in Rodents

H-89 at 2 mg/kg (0.2 mg/100g) intraperitoneal has been validated to significantly increase seizure latency and threshold in the PTZ-induced seizure model [4]. This established in vivo dosing paradigm provides a starting point for researchers investigating PKA-mediated pathways in epilepsy, neuroprotection, or CNS drug discovery. KT5720 lacks comparable in vivo validation, positioning H-89 as the preferred PKA inhibitor for rodent neuropharmacology studies requiring systemic administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-89 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.